ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and agrochemical compounds . It includes a trifluoromethyl group, a benzothiazinone ring, an amide linkage, and a thiophene ring. These features suggest that this compound could have interesting biological activities, but without specific studies, it’s hard to predict.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the amide linkage could potentially undergo hydrolysis or aminolysis reactions. The trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2-benzoylthioureidothiophen-3-carboxylates, closely related to the compound , have been found to undergo cyclization to produce new 2-aminothieno[2,3-d][1,3]thiazin-4-ones. These compounds have been evaluated for anti-allergy activity, highlighting their potential in pharmacological research (Leistner et al., 1988).
- Research on the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles like ethyl glyoxalate has led to the formation of benzothiazole-2-carboxylates. This study provides insights into the selectivity switch of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones (Dhameliya et al., 2017).
Biological and Pharmacological Research
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its transformation into compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents (Narayana et al., 2006).
- A study on the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases explored their potential as antimicrobial and anti-inflammatory agents, highlighting the pharmaceutical applications of related compounds (Narayana et al., 2006).
- The synthesis of new Thieno[2,3-d]Pyrimidines from ethyl 2-amino-5-ethylthiophene-3-carboxylate and their preliminary bioassay indicate potential inhibitory activities against certain plants, suggesting their use in agricultural research (Wang et al., 2010).
- A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate synthesized new compounds that were evaluated for their cytotoxicity in vitro against cancer cell lines, specifically breast cancer, indicating significant potential in cancer research (Gad et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-5-propylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S2/c1-3-5-12-9-13(20(29)30-4-2)19(31-12)26-17(27)10-16-18(28)25-14-8-11(21(22,23)24)6-7-15(14)32-16/h6-9,16H,3-5,10H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXGZAAZNGIJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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